BenchChemオンラインストアへようこそ!

GNE-7915 tosylate

LRRK2 inhibition Parkinson's disease kinase selectivity

GNE-7915 tosylate is a uniquely balanced LRRK2 inhibitor (cellular IC50 9 nM, Ki 1 nM). Its extensively characterized selectivity—only LRRK2, TTK and ALK bound at >65% probe displacement at 100 nM—minimizes off-target effects. Consistent brain penetration (Kp,uu ~1 in rat) and in vivo IC50 of 20 nM enable precise dosing in transgenic PD models. With an 18‑week safety profile in aged mice and reversible lung changes in NHP toxicology, it is the gold-standard reference for evaluating novel LRRK2 inhibitors. Ideal for chronic studies requiring inter-laboratory reproducibility.

Molecular Formula C26H29F4N5O6S
Molecular Weight 615.6
Cat. No. B1574200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-7915 tosylate
Synonyms(E)-(4-((6-(ethylimino)-5-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone 4-methylbenzenesulfonate
Molecular FormulaC26H29F4N5O6S
Molecular Weight615.6
Structural Identifiers
SMILESCC/N=C(N1)C(C(F)(F)F)=CN=C1NC2=C(OC)C=C(C(N3CCOCC3)=O)C(F)=C2.CC4=CC=C(S(O)(=O)=O)C=C4
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GNE-7915 Tosylate: Potent, Selective, Brain-Penetrant LRRK2 Inhibitor for Parkinson's Disease Research


GNE-7915 tosylate (CAS 2070015-00-6) is a leucine-rich repeat kinase 2 (LRRK2) inhibitor characterized by a cellular IC50 of 9 nM and a biochemical Ki of 1 nM . It was discovered through structure- and property-guided optimization, achieving broad kinase selectivity and consistent brain penetration across rodent species [1]. The compound is primarily employed in preclinical research to interrogate LRRK2-mediated pathways in Parkinson's disease models .

Why LRRK2 Inhibitor Selection Matters: GNE-7915 Tosylate Differentiated from Close Analogs


While multiple brain-penetrant LRRK2 inhibitors share a common aminopyrimidine scaffold, substitution is not straightforward due to marked differences in kinase selectivity profiles, species-dependent brain exposure, and in vivo target engagement [1]. For example, PF-06447475 exhibits higher absolute potency (IC50 3 nM) but less comprehensive selectivity characterization and species-limited pharmacokinetic data . Similarly, MLi-2 shows tighter biochemical binding but a narrower kinase selectivity window and higher in vivo potency, complicating dose selection for chronic studies [2]. GNE-7915 tosylate offers a uniquely characterized combination of balanced potency, extensive kinome profiling, and validated rodent brain target engagement, making it a reliable reference tool where consistency across experimental systems is critical [3].

Quantitative Evidence: Why GNE-7915 Tosylate Outperforms Closest Analogs for Reproducible Parkinson's Research


Cellular Potency Balanced with Broad Kinase Selectivity vs. PF-06447475

GNE-7915 exhibits an LRRK2 cellular IC50 of 9 nM , which is less potent than PF-06447475's IC50 of 3 nM . However, this potency is paired with far more extensive selectivity characterization: GNE-7915 hits only 1 out of 187 kinases >50% at 0.1 µM [1], while PF-06447475's full selectivity panel data is not publicly reported. This documented selectivity profile reduces the risk of confounding off-target effects in cellular assays, providing greater confidence in LRRK2-specific outcomes [2].

LRRK2 inhibition Parkinson's disease kinase selectivity

Consistent Rodent Brain Penetration and PK Profile vs. MLi-2

GNE-7915 demonstrates robust and consistent brain penetration in rats, with a free brain-to-plasma ratio (Kp,uu) approaching unity [1]. In contrast, MLi-2, while more potent (biochemical Ki = 0.76 nM) [2], shows significant species-dependent CNS exposure, requiring higher doses in mice versus rats [3]. GNE-7915's PK is well-characterized across multiple species, enabling reliable extrapolation of in vitro to in vivo dosing [4]. This consistency reduces experimental variability in chronic rodent studies.

brain penetration pharmacokinetics LRRK2 inhibitor

In Vivo Target Engagement: pLRRK2 Reduction in G2019S Transgenic Mice

GNE-7915 achieves concentration-dependent knockdown of phosphorylated LRRK2 (pLRRK2) in the brains of BAC transgenic mice expressing human LRRK2 with the G2019S Parkinson's mutation, with an in vivo IC50 of 20 nM [1]. This functional readout directly links compound exposure to pathway modulation in a disease-relevant genetic context. While MLi-2 also reduces pLRRK2 in vivo [2], the reported data are less detailed regarding dose-response in transgenic models.

in vivo target engagement pLRRK2 Parkinson's disease model

Long-Term In Vivo Safety and α-Synuclein Reduction in Disease Models

Chronic 18-week administration of GNE-7915 to 14-month-old mutant mice significantly reduced striatal α-synuclein oligomers and cortical pSer129-αSyn levels without adverse peripheral effects [1]. This long-term safety and efficacy profile is a critical differentiator, as many LRRK2 inhibitors (including early analogs) exhibit pulmonary toxicity in non-human primates [2]. GNE-7915's ability to achieve sustained target modulation without measurable pulmonary deficits supports its use in extended preclinical studies [3].

α-synuclein chronic dosing Parkinson's pathology

Optimal Applications for GNE-7915 Tosylate in Parkinson's Disease and Kinase Research


Definitive LRRK2 Pathway Elucidation in Cellular Models

For researchers requiring unambiguous LRRK2-specific readouts in cellular assays (e.g., HEK293, neuronal cultures), GNE-7915's well-documented selectivity profile—hitting only LRRK2, TTK, and ALK at >65% probe displacement at 100 nM [1]—provides a critical advantage. This minimizes confounding off-target effects compared to less characterized inhibitors like PF-06447475. Use at 0.1–1 µM ensures potent target inhibition while maintaining a clean kinase background.

Reproducible In Vivo Target Engagement Studies in Rodent PD Models

GNE-7915 is ideally suited for chronic dosing studies in transgenic mouse models of Parkinson's disease (e.g., BAC hG2019S, hR1441G). Its consistent brain penetration (Kp,uu ~1 in rat [2]) and quantitative in vivo IC50 (20 nM for pLRRK2 reduction [3]) enable precise dosing and reliable target modulation. This reduces inter-experiment variability and supports direct comparisons across different research groups.

Long-Term Preclinical Safety and Efficacy Assessment

The compound's demonstrated 18-week safety profile in aged mutant mice, including reduction of α-synuclein oligomers without adverse effects [4], positions GNE-7915 as a tool for chronic studies exploring disease-modifying potential. Its use in non-human primate toxicology studies has also shown reversible lung changes without functional deficits [5], further validating its suitability for extended administration.

Benchmarking Novel LRRK2 Inhibitors

Due to its extensively characterized properties (potency, selectivity, PK, and in vivo activity), GNE-7915 serves as a gold-standard reference compound for evaluating new LRRK2 inhibitors. Including GNE-7915 as a positive control in cellular and in vivo assays provides a robust baseline for comparing potency, selectivity, and brain penetration of novel chemical matter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNE-7915 tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.